molecular formula C2H7N3S B1274210 2-Methyl-3-thiosemicarbazide CAS No. 6938-68-7

2-Methyl-3-thiosemicarbazide

Cat. No.: B1274210
CAS No.: 6938-68-7
M. Wt: 105.17 g/mol
InChI Key: IIGQLQZSWDUOBI-UHFFFAOYSA-N
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Description

2-Methyl-3-thiosemicarbazide is a chemical compound with the molecular formula H₂NCSN(CH₃)NH₂ and a molecular weight of 105.16 g/mol . It is a derivative of thiosemicarbazide, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

2-Methyl-3-thiosemicarbazide may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly in the formation of dihydroxy intermediates. It interacts with enzymes and proteins, influencing their activity and stability. For instance, the rate constant for dihydroxy intermediate formation from this compound has been studied, highlighting its reactivity in biochemical processes . Additionally, this compound can form complexes with transition metals, which can further modulate its biochemical properties and interactions .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiosemicarbazide derivatives, including this compound, have been reported to inhibit ribonucleotide reductase activity, thereby impeding DNA synthesis and exerting anti-cancer effects . Moreover, these compounds can affect cellular iron metabolism, leading to alterations in cellular function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, thiosemicarbazide derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair . Additionally, this compound can form metal complexes, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits thermal stability and undergoes degradation under specific conditions . The stability and degradation of this compound can influence its long-term effects on cellular function, as observed in both in vitro and in vivo studies . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and anti-cancer activity. At higher doses, it can induce toxic or adverse effects. For instance, studies on thiosemicarbazide derivatives have shown that high doses can lead to significant discomfort and distress in animal models . Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key metabolic processes is the desulfurization of thiosemicarbazones, which involves the cleavage of the thiosemicarbazide chain and the release of sulfur-containing metabolites . This metabolic pathway can influence the compound’s biological activity and its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The rate constant for dihydroxy intermediate formation from this compound has been studied, providing insights into its transport and distribution dynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the planar structure of the CSN3 core of this compound, as revealed by X-ray crystallography, suggests its potential interactions with subcellular structures .

Preparation Methods

2-Methyl-3-thiosemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with hydrazine hydrate . The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization using methanol . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

2-Methyl-3-thiosemicarbazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various aldehydes and ketones . The major products formed from these reactions are thiosemicarbazones and other heterocyclic compounds .

Properties

IUPAC Name

1-amino-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQLQZSWDUOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219475
Record name 2-Methyl-3-thiosemicarbazide
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Molecular Weight

105.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-68-7
Record name 1-Methylhydrazinecarbothioamide
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Record name 2-Methyl-3-thiosemicarbazide
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Record name 6938-68-7
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Record name 2-Methyl-3-thiosemicarbazide
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Record name 2-methylthiosemicarbazide
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Record name 2-METHYL-3-THIOSEMICARBAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-methyl-3-thiosemicarbazide and what spectroscopic data is available?

A: this compound (C₂H₇N₃S) exhibits an anti arrangement between the thione sulfur atom and the hydrazine nitrogen atom. [] Spectroscopic data, including FTIR and NMR, has been used to fully characterize this compound, alongside elemental analysis and EI-MS. [] This data provides information about the functional groups present and the connectivity of atoms within the molecule. Furthermore, X-ray crystallography has been used to determine its crystal structure, revealing its arrangement in a three-dimensional hydrogen-bonded network. []

Q2: How is this compound used in the synthesis of other compounds?

A: this compound serves as a valuable building block in synthesizing Schiff bases. [] These Schiff bases, containing both nitrogen and sulfur donor atoms, can be linear or cyclic and are formed through a condensation reaction with aldehydes or ketones. [] In the case of this compound reacting with pyruvic acid, a cyclic triazine derivative is formed. []

Q3: Has the performance of this compound been assessed in any biological systems?

A: While the provided research doesn't delve into specific biological activity for this compound, one study identified it as a bioactive compound present in the leaf extract of Datura metel. [] This suggests potential for further investigation into its biological properties and potential applications.

Q4: Are there computational chemistry studies involving this compound?

A: Although not directly focusing on this compound, one study investigated the performance of different density functionals in predicting the properties of thiocarbonyl systems. [] This research is relevant as it explores computational methods applicable to compounds like this compound, providing insights into their electronic structure and reactivity.

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